1-(4-CHLOROPHENYL)-6-ETHYL-5-(4-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE
Beschreibung
1-(4-Chlorophenyl)-6-ethyl-5-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Eigenschaften
Molekularformel |
C20H17ClN4O2 |
|---|---|
Molekulargewicht |
380.8g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-6-ethyl-5-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H17ClN4O2/c1-3-18-23-19-17(12-22-25(19)15-6-4-13(21)5-7-15)20(26)24(18)14-8-10-16(27-2)11-9-14/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
BAGIORKCDNMTEY-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1C4=CC=C(C=C4)OC |
Kanonische SMILES |
CCC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-(4-chlorophenyl)-6-ethyl-5-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method involves the condensation of appropriate aryl aldehydes with hydrazine derivatives, followed by cyclization and further functionalization . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-6-ethyl-5-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups, using reagents like sodium methoxide or potassium cyanide
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-6-ethyl-5-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby affecting cellular pathways involved in disease progression. The compound’s structure allows it to bind effectively to these targets, leading to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-6-ethyl-5-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Similar Compounds: Compounds like 1-(4-chlorophenyl)-6-methyl-5-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one and 1-(4-chlorophenyl)-6-ethyl-5-(4-hydroxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one share structural similarities
This detailed article provides a comprehensive overview of 1-(4-chlorophenyl)-6-ethyl-5-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
